molecular formula C10H7NO2 B1203476 N-Phenylmaleimide CAS No. 941-69-5

N-Phenylmaleimide

Cat. No.: B1203476
CAS No.: 941-69-5
M. Wt: 173.17 g/mol
InChI Key: HIDBROSJWZYGSZ-UHFFFAOYSA-N
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Description

N-Phenylmaleimide is an organic compound with the molecular formula C10H7NO2. It is characterized by a five-membered ring structure with an N-aryl substitution, which imparts unique properties to the compound. This compound is known for its remarkable thermal resistance and is used in various applications, including polymer chemistry and materials science .

Mechanism of Action

Target of Action

N-Phenylmaleimide (NPMI) is a compound with a unique five-membered ring and N-aryl substituted structure . It is primarily used as a precursor in the synthesis of various compounds due to its biological properties . The primary targets of NPMI are the molecules it reacts with during synthesis, such as maleic anhydride and substituted anilines .

Mode of Action

NPMI interacts with its targets through a series of chemical reactions. The synthesis of a substituted this compound involves two steps: the reaction of maleic anhydride with a substituted aniline to produce maleanilic acid, followed by its conversion to this compound . The resulting this compound can then be used as a dienophile in a Diels–Alder reaction with furan .

Biochemical Pathways

The biochemical pathways affected by NPMI are primarily related to its role in synthesis reactions. As a precursor, NPMI is involved in the production of various compounds through the Diels–Alder reaction . This reaction is a cornerstone of organic chemistry, allowing for the efficient synthesis of six-membered rings .

Result of Action

The primary result of NPMI’s action is the production of various compounds through synthesis reactions. For example, the introduction of NPMI into polyvinyl acetate (PVAc) and polyvinyl alcohol (PVA) main chain improves their thermal resistance properties . Furthermore, the incorporation of NPMI results in a visible and rapid discoloration that is reversible under acid or base conditions .

Action Environment

The action of NPMI is significantly influenced by the reaction environment. Factors such as the presence of other reactants, the temperature, and the pH can all affect the efficiency of the synthesis reactions involving NPMI . For instance, the introduction of a base catalyst during the alcoholysis of PVAc/NPMI leads to a visible and rapid discoloration .

Biochemical Analysis

Biochemical Properties

N-Phenylmaleimide plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to alkylate myosin’s Cys-707 (SH1) and Cys-697 (SH2), which significantly affects myosin’s interaction with actin and its ability to hydrolyze MgATP . These interactions highlight the compound’s potential in modulating enzyme activity and protein function.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By modifying specific cysteine residues on proteins, it can alter their function and stability, leading to changes in cellular behavior. For instance, the alkylation of myosin by this compound affects muscle contraction and cellular motility .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with cysteine residues on proteins. This alkylation process can inhibit or activate enzymes, depending on the target protein. For example, the interaction with myosin’s SH1 and SH2 sites inhibits its ATPase activity, thereby affecting muscle contraction . Additionally, this compound can influence gene expression by modifying transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound remains stable under certain conditions, but prolonged exposure can lead to degradation and reduced efficacy. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating the importance of monitoring its stability during experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can modulate enzyme activity and protein function without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including cellular damage and impaired physiological functions. Threshold effects have been observed, highlighting the need for careful dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. It can affect metabolic flux and metabolite levels by modifying key enzymes involved in metabolic processes. For instance, its interaction with myosin influences energy metabolism in muscle cells, impacting overall cellular energy balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments. The compound’s ability to bind to cysteine residues on proteins also affects its distribution and activity within cells .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its effects on protein function and cellular processes. For example, its interaction with myosin in muscle cells highlights its role in the cytoskeleton and contractile machinery .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Phenylmaleimide can be synthesized through several methods. One common approach involves the reaction of maleic anhydride with aniline. The process typically includes the following steps:

Another method involves the use of phosphorus pentoxide or phosphorus trichloride to treat maleanilic acid, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, this compound is produced by mixing and stirring a catalyst, an organic solvent, a polymerization inhibitor, and maleic anhydride in a reaction kettle. The mixture is heated, and aniline is continuously added. The reaction mixture is then subjected to reflowing, dehydrating, acid-base neutralization, layering, washing, cooling, and crystallization to obtain high-yield and high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-Phenylmaleimide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Cycloaddition: Common reagents include nitrones and dienes, with reactions typically conducted under mild conditions.

    Substitution: Strong bases are used to form salts of this compound.

Major Products

The major products formed from these reactions include various crystalline adducts and salts, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Properties

IUPAC Name

1-phenylpyrrole-2,5-dione
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InChI

InChI=1S/C10H7NO2/c12-9-6-7-10(13)11(9)8-4-2-1-3-5-8/h1-7H
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InChI Key

HIDBROSJWZYGSZ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=CC2=O
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Molecular Formula

C10H7NO2
Record name N-PHENYLMALEIMIDE
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Related CAS

25101-57-9
Record name 1H-Pyrrole-2,5-dione, 1-phenyl-, homopolymer
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DSSTOX Substance ID

DTXSID0041274
Record name 1-Phenyl-1H-pyrrole-2,5-dione
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Molecular Weight

173.17 g/mol
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Physical Description

N-phenylmaleimide appears as yellow needles. (NTP, 1992), Other Solid
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Boiling Point

324 °F at 12 mmHg (NTP, 1992)
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Solubility

Sparingly soluble (NTP, 1992)
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CAS No.

941-69-5
Record name N-PHENYLMALEIMIDE
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Melting Point

192 to 194 °F (NTP, 1992)
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Synthesis routes and methods I

Procedure details

Aniline, a primary aromatic amine, is a hazardous carcinogenic liquid. It is difficult to handle aniline safely during reactive extrusion, which is the most economical way to produce imides on a large scale. Often maleic anhydride is reacted with aniline to obtain the N-phenylmaleimide monomer, which is then copolymerized with other monomers in solution or emulsion polymerization processes.
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Synthesis routes and methods II

Procedure details

A mixture of 2.32 parts of maleic acid, 2.23 parts of N-phenyl phthalimide and 20 parts of water is heated under sealed conditions for 2 hours at 180° C. The reaction mixture is then allowed to cool to ambient conditions and distilled under vacuum. Maleic anhydride is initially recovered followed by phthalic anhydride and N-phtnyl maleimide. There is obtained a yield of 16% by weight of phthalic anhydride and 14.1% by weight of N-phenylmaleimide.
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Synthesis routes and methods III

Procedure details

A reaction flask was equipped as in Example 1. To a solution of maleic anhydride (1.12 parts) in 5.6 parts acetone was added a solution of 1 part aniline, 0.375 part triethylamine, and 1.9 parts acetone over a 30-minute period. The resulting heterogeneous mixture was maintained at 40° C. for 30 minutes. Magnesium chloride hexahydrate (0.093 part) and 1.4 parts acetic anhydride were added all at once. The temperature was raised to 50° C. for 3 hours. The homogeneous mixture was cooled and 14 parts water added. The precipitated product was isolated by vacuum filtration, washed with water, and air dried. The crude product was recrystallized from ethanol/water (90/10 vol.) to yield 0.89 part N-phenyl maleimide, m.p. 84°-86° C.
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Synthesis routes and methods IV

Procedure details

The slurry containing the N-phenyl maleinamic acid and 10 g of ortho-phosphoric acid added thereto were heated at 210° C. for three hours. The resultant reaction mixture was cooled to 30° C., washed with water, and distilled under a vacuum to expel tetrahydronaphthalene and obtain 78 g of N-phenyl maleimide crystals. By liquid chromatography, the crystals were found to have purity of 87.3% by weight, indicating the yield thereof to be 73.2 mol %.
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Synthesis routes and methods V

Procedure details

N-phenylmaleimide was synthesized in accordance with a method described in "Organic Synthesis", Vol.41, page 93. That is, 196 parts of maleic anhydride and 2,000 parts of benzene were charged into a four-necked flask. 186 parts of aniline dissolved in 200 parts of benzene were added dropwise to the resulting solution at 25° C. over one hour. The resulting product was cooled to 10° C. and crystals thus formed were filtered off and dried in vacuo to give 370 parts of a pale yellow solid substance. 316 parts of the produced pale yellow substance, 65 parts of anhydrous sodium acetate and 670 parts of acetic anhydride were charged into a flask fitted with a stirrer and a reflux cooler and heated gradually over an hour. Stirring was continued for one hour while the temperature was maintained at 100° C. The resulting product was poured into ice water to precipitate crystals. The crystals were filtered, washed with petroleum ether and dried to give 220 parts of yellow crystals. The melting point and the purity by liquid chromatography of the produced crystals were measured and found to be 88° C. and 97.5%, respectively. The produced maleimide compounds are shown in Table 1-1.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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